(s)-2-Methylazetidine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Synthesis Techniques
- Orthogonal Routes for Preparing (S)-2-Methylazetidine : Two scalable syntheses of (S)-2-methylazetidine are presented, providing bench-stable, crystalline forms. These methods involve cyclization of a 1,3-bis-triflate and chemoselective reduction of N-Boc azetidine-2-carboxylic acid, both yielding high enantiomeric excess and suitable for large-scale production (Dowling et al., 2016).
Biological and Chemical Properties
- Synthesis of Azetidine Iminosugars : Azetidine iminosugars derived from (S)-2-methylazetidine have been synthesized from D-glucose. These compounds exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, showcasing potential biological applications (Lawande et al., 2015).
- Novel Isomeric Analog of DL-Proline : The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of DL-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine. This compound is used in the synthesis of high molecular weight polypeptides, highlighting its significance in peptide chemistry (Soriano et al., 1980).
Applications in Medicinal Chemistry
- Inhibition of Glycosidase Enzymes : Polyhydroxylated azetidine iminosugars synthesized from (S)-2-methylazetidine have shown potent inhibitory activity against glycosidase enzymes. This suggests potential therapeutic applications in areas where glycosidase activity is relevant, such as in certain metabolic disorders (Lawande et al., 2017).
Other Relevant Studies
- Polymerization Studies : The polymerization of N-methylazetidine, which shares a similar structure with (S)-2-methylazetidine, has been studied. This research provides insights into the polymerization behavior of cyclic amines, which is relevant for developing new polymeric materials (Schacht et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methylazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWPRNUXWYLRN-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methylazetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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